N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Antitumor and Antiproliferative Effects
Thiazole derivatives have been synthesized and evaluated for their antitumor activities. For instance, novel benzophenone-thiazole derivatives have demonstrated potent VEGF-A inhibition, which is crucial in cancer treatment due to VEGF-A's role in angiogenesis. These compounds exhibited promising antiproliferative effects in vitro and in vivo through translational VEGF-A inhibition (Prashanth et al., 2014). Additionally, benzothiazole-substituted β-lactam hybrids have shown moderate antimicrobial activities and significant antimalarial properties, highlighting their potential as medicinal agents (Alborz et al., 2018).
Antioxidant and Anti-inflammatory Activities
Thiazole derivatives have also been evaluated for their antioxidant and anti-inflammatory activities. Novel compounds synthesized in this class have shown good efficacy in DPPH radical scavenging and other assays, indicating their potential in treating oxidative stress-related diseases (Koppireddi et al., 2013).
Antimicrobial Properties
The synthesis of thiazole derivatives has led to the discovery of compounds with significant antibacterial and antifungal activities. These compounds have been effective against a range of microbial strains, suggesting their use in developing new antimicrobial agents (Saravanan et al., 2010).
Optoelectronic Applications
Thiazole-based compounds have been investigated for their optoelectronic properties, which are essential in materials science for developing new electronic and photonic devices. For instance, thiazole-containing polythiophenes were synthesized, and their conducting properties were explored, indicating applications in electronic materials (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic interventions .
Mode of Action
The compound interacts with the 3CL pro enzyme, inhibiting its activity .
Biochemical Pathways
By inhibiting the 3CL pro enzyme, the compound disrupts the replication of SARS-CoV-2 . This has downstream effects on the viral life cycle, reducing the ability of the virus to proliferate within the host organism .
Result of Action
The inhibition of the 3CL pro enzyme results in a decrease in SARS-CoV-2 replication . This can potentially lead to a reduction in the severity of COVID-19 symptoms in infected individuals .
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-23-13-6-8-14(9-7-13)24-11-17(22)20-19-21-18-15-5-3-2-4-12(15)10-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTJGADOMBVFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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